RB-6145
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrobromide . This name reflects its core structure:
- A 2-nitroimidazole ring, where the nitro group (-NO₂) is attached to the second carbon of the heterocyclic ring.
- An ethanol substituent (-CH₂CH₂OH) at the first position of the imidazole ring.
- A bromoethylamino methyl group (-CH₂NHCH₂CH₂Br) branching from the ethanol moiety.
The structural formula (Figure 1) highlights these features:
- The imidazole ring (five-membered, with two nitrogen atoms at positions 1 and 3).
- The nitro group at position 2.
- The ethanol chain at position 1, modified by a methyl group linked to a 2-bromoethylamine substituent.
- A hydrobromide counterion associated with the protonated amine group.
The SMILES notation for the compound is C1=CN(C(=N1)N+[O-])CC(CNCCBr)O.Br , which encodes the connectivity of atoms and functional groups.
Synonyms and Registry Identifiers
This compound is known by multiple synonyms and registry identifiers (Table 1), which are critical for unambiguous identification in scientific literature and databases.
| Synonym | Registry Type | Identifier |
|---|---|---|
| RB 6145 | Common name | N/A |
| CI 1010 | Experimental code | N/A |
| PD 144872 | MeSH term | N/A |
| 129448-97-1 | CAS Registry Number | 129448-97-1 |
| 125377 | PubChem CID | 125377 |
The CAS Registry Number (129448-97-1) and PubChem CID (125377) are widely used in chemical databases for indexing. The compound is also listed in the Medical Subject Headings (MeSH) vocabulary under "PD 144872," reflecting its relevance in biomedical research.
Molecular Formula and Weight Calculations
The molecular formula of alpha-(((2-bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide is C₈H₁₄Br₂N₄O₃ , with a molecular weight of 374.03 g/mol . This value is computed using the atomic masses of constituent elements:
- Carbon (C): 12.01 g/mol × 8 = 96.08 g/mol
- Hydrogen (H): 1.008 g/mol × 14 = 14.11 g/mol
- Bromine (Br): 79.904 g/mol × 2 = 159.81 g/mol
- Nitrogen (N): 14.01 g/mol × 4 = 56.04 g/mol
- Oxygen (O): 16.00 g/mol × 3 = 48.00 g/mol
Total: 96.08 + 14.11 + 159.81 + 56.04 + 48.00 = 374.03 g/mol .
The molecular formula confirms the presence of two bromine atoms, consistent with the hydrobromide counterion and the bromoethyl substituent.
Figure 1: Structural Representation
(Note: A visual depiction of the compound’s structure would be inserted here, showing the imidazole ring, nitro group, ethanol chain, and bromoethylamino substituent.)
Structure
3D Structure of Parent
Properties
CAS No. |
122178-49-8 |
|---|---|
Molecular Formula |
C8H14Br2N4O3 |
Molecular Weight |
374.03 g/mol |
IUPAC Name |
1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrobromide |
InChI |
InChI=1S/C8H13BrN4O3.BrH/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16;/h3-4,7,10,14H,1-2,5-6H2;1H |
InChI Key |
XPBJPGMCFKYBBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br |
Origin of Product |
United States |
Biological Activity
Alpha-(((2-bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide, also known as RB 6145, is a compound that has garnered attention for its potential biological activities, particularly in oncology as a radiosensitizer. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound's chemical formula is , and it features a nitroimidazole core, which is significant in its biological activity. The synthesis of RB 6145 has been optimized over the years to enhance yield and purity. A notable method involves using a 2-oxazolidinone as an aziridine equivalent, achieving a yield of approximately 47% .
RB 6145 functions primarily as a radiosensitizer , enhancing the efficacy of radiation therapy in hypoxic tumor environments. Its mechanism involves the reduction of the nitro group under hypoxic conditions, leading to the formation of reactive intermediates that can induce DNA damage in cancer cells. This process is crucial for overcoming the resistance often seen in tumors with low oxygen levels .
Antitumor Activity
Research has demonstrated that RB 6145 exhibits significant antitumor activity in preclinical models. It has been shown to enhance the effects of radiotherapy by selectively targeting hypoxic tumor cells, which are typically more resistant to radiation. In xenograft models, RB 6145 has displayed single-agent activity and greater than additive effects when combined with other chemotherapeutic agents .
Radiosensitization Studies
In a study focusing on dual-function radiosensitizers, RB 6145 was highlighted for its ability to sensitize hypoxic cells selectively. This selectivity is attributed to its bioreductive properties, which allow it to preferentially activate in low-oxygen environments, making it a promising candidate for enhancing radiotherapy outcomes .
Case Studies and Research Findings
Several studies have evaluated the biological activity of RB 6145:
- Preclinical Models : In various xenograft models, RB 6145 demonstrated significant tumor growth inhibition when used alongside radiation therapy. The compound's ability to induce DNA strand breaks was confirmed through assays measuring DNA damage markers .
- Radiosensitization Mechanisms : Investigations into the compound's action revealed that it generates free radicals upon reduction, which contribute to cellular damage and apoptosis in cancer cells .
- Combination Therapy : In combination with other chemotherapeutic agents, RB 6145 has shown enhanced efficacy compared to monotherapy. This synergistic effect suggests its potential role in multi-modal cancer treatment strategies .
Comparative Biological Activity Table
| Compound | Mechanism of Action | Efficacy (Xenograft Models) | Notable Findings |
|---|---|---|---|
| Alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide | Radiosensitizer; bioreductive agent | Significant inhibition | Enhances DNA damage in hypoxic cells |
| Metronidazole | Nitro group reduction leading to free radicals | Moderate | Resistance observed in certain bacterial strains |
| Other nitroimidazoles | Similar bioreductive mechanisms | Variable | Varies based on structural modifications |
Scientific Research Applications
Synthesis of Alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol Monohydrobromide
The synthesis of alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol has been optimized to improve yield and purity. A notable method involves using a 2-oxazolidinone as an aziridine equivalent, achieving yields around 47% . The compound can also be synthesized through enantioselective processes, resulting in various chiral forms that exhibit different biological activities .
Therapeutic Applications
The primary application of alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol is in oncology. Its effectiveness as a radiosensitizer has been demonstrated in various preclinical and clinical studies:
Radiosensitization in Cancer Therapy
- Study Overview : In vivo evaluations have shown that RB 6145 significantly enhances the efficacy of radiation therapy in murine models of cancer, such as KHT murine sarcomas. The compound selectively targets hypoxic cells within tumors, improving overall treatment outcomes .
- Case Study : A study involving Beagle dogs treated with RB 6145 demonstrated a marked reduction in emetic responses when administered alongside radiation therapy, indicating its potential to mitigate side effects while enhancing therapeutic efficacy .
Combination Therapies
- Combination with Chemotherapy : Research indicates that combining RB 6145 with chemotherapeutic agents can lead to synergistic effects, further improving tumor response rates and survival outcomes in preclinical models .
- Mechanistic Insights : The compound's ability to sensitize tumors to both radiation and chemotherapy is attributed to its selective accumulation in hypoxic regions and subsequent bioreductive activation, which generates cytotoxic species that enhance the effects of other treatments .
Data Tables
Chemical Reactions Analysis
Formation of Intermediate 3-[2-Hydroxy-3-(2-Nitro-1H-imidazol-1-yl)propyl]-2-Oxazolidinone (4)
This intermediate is prepared by reacting 2-nitroimidazole (5) with 3-(oxiranylmethyl)-2-oxazolidinone (4) in the presence of cesium carbonate in ethanol at 85°C for 4 hours . The reaction yields 47.8 g (85%) of crude product, which is used directly in subsequent steps .
Hydrobromic Acid Treatment
The intermediate (4) is treated with 31% hydrogen bromide in acetic acid at 25°C for 23.5 hours. This step converts the oxazolidinone moiety into the bromoethylamino group, forming the final product 2a . The reaction yields 15% of analytically pure 2a (mp 163–165°C, 99.6% HPLC purity) .
Prodrug Activation
The compound acts as a prodrug, converting to the biologically active alpha-[(1-aziridinyl)methyl]-2-nitro-1H-imidazole-1-ethanol (RSU-1069) under physiological conditions. This occurs via intramolecular ring closure of the bromoethylamino group to form the aziridine ring .
Key Steps in Prodrug Conversion
-
Hydrolysis of Epoxide : The epoxide intermediate undergoes nucleophilic attack by hydroxide ions, forming a diol.
-
Ring Closure : The diol reacts with hydrogen bromide to form the bromoethylamino group, which undergoes cyclization to the aziridine .
Intermediate 8 (Chlorohydrin)
Formed via reaction of 2-nitroimidazole (5) with (S)-epichlorohydrin (7b) in the presence of cesium carbonate . Crude yield: 74% , purity: sufficient for direct use .
Epoxide Intermediate 9
Hydrolysis of chlorohydrin 8 in a cold biphasic mixture of sodium hydroxide and dichloromethane yields 9 (84% yield, 94% ee) .
Reaction Conditions and Yields
Research Findings
-
Enantiomer Selectivity : The (R)-enantiomer (PD-144872) shows high optical purity (96% ee) when synthesized with (S)-epichlorohydrin .
-
Prodrug Efficiency : The bromoethylamino group undergoes rapid ring closure under physiological pH, releasing the active aziridine .
-
Toxicity Profile : The prodrug exhibits reduced systemic toxicity compared to the parent aziridine, enhancing therapeutic safety .
Structural and Analytical Data
The compound’s synthesis and activation highlight the importance of stereochemical control and optimized reaction conditions for achieving high yields and purity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between CI-1010 and analogous nitroimidazole derivatives:
Table 1: Structural and Functional Comparison of Nitroimidazole Derivatives
Key Findings:
CI-1010 vs. RSU-1069 :
- CI-1010 acts as a prodrug of RSU-1069, undergoing pH-dependent cyclization to release the active aziridine moiety .
- While RSU-1069 exhibits superior radiosensitization and cytotoxicity, its instability and toxicity limit direct administration, making CI-1010 a more viable candidate despite its own toxicity .
CI-1010 vs. Etanidazole :
- Etanidazole lacks alkylating functionality, relying instead on oxygen-mimetic radiosensitization. This results in lower toxicity but reduced efficacy in hypoxic conditions compared to CI-1010 .
Structural Modifications and Bioavailability :
- Compound 18 () demonstrates how substituents like bromotetrahydro-pyran improve log P values, enhancing tissue penetration while retaining radiosensitizing activity.
- In contrast, RSU 1150’s dimethylaziridine group confers mutagenicity, highlighting the trade-off between alkylating potency and off-target effects .
Toxicity Profiles :
- CI-1010’s bromoethylamine group contributes to its broad toxicity in animal models, whereas etanidazole’s acetamide side chain reduces adverse effects but compromises hypoxic selectivity .
Preparation Methods
Aziridine-Based Synthesis
The compound is synthesized via the reaction of 2-nitro-1-(2-oxiranylmethyl)-1H-imidazole with 3-tri-R-silyl-2-oxazolidinone (e.g., 3-trimethylsilyl-2-oxazolidinone) in the presence of catalysts like potassium trimethylsilanolate . This method bypasses challenges in direct aziridine synthesis.
Reaction Steps :
-
Epoxide opening : The oxirane reacts with the oxazolidinone to form a chiral intermediate (3-[3-(2-nitro-1H-imidazol-1-yl)-2-[(tri-R-silyl)-oxy]propyl]-2-oxazolidinone).
-
Hydrolysis : Treatment with potassium fluoride in methanol or acetic acid removes the silyl protecting group, yielding 3-[2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl]-2-oxazolidinone .
-
Halogenation : Reaction with hydrogen bromide (HBr) in acetone or aqueous acetone introduces the bromoethylamino group.
Chiral Resolution and Enantiomer Isolation
The racemic mixture of RB 6145 is resolved through asymmetric synthesis employing 14C-labeled barium carbonate to produce the (R)-(+)-enantiomer.
Critical Steps :
-
Preparation of labeled oxirane : Enantioselective synthesis of 2-(tert-butyldiphenylsiloxylmethyl)[14C]oxirane from 14C-labeled barium carbonate (26.2% yield).
-
Chiral intermediate formation : Reaction with 2-nitro-1H-imidazole derivatives to form the chiral oxazolidinone precursor.
-
Final purification : Crystallization and chromatography to isolate the (R)-(+)-enantiomer (17% overall yield).
Process Optimization and Reaction Conditions
Solvent and Catalyst Selection
| Parameter | Optimal Conditions | Source |
|---|---|---|
| Catalyst | Potassium trimethylsilanolate | |
| Solvent | Toluene, THF, or epichlorohydrin | |
| Temperature | 0–150°C (step-dependent) | |
| Hydrolysis Agent | KF in methanol or acetic acid |
Key Observations :
Yield and Purity Data
| Step | Yield | Purity (HPLC) | Source |
|---|---|---|---|
| Aziridine intermediate | 47% | N/A | |
| Chiral oxazolidinone | 26.2% | 100% (optical) | |
| Final product (RB 6145) | 17% | 100% (chiral) |
Challenges and Mitigation Strategies
Stability and Side Reactions
Enantiomeric Excess Control
-
Racemization risks : High temperatures or prolonged reaction times compromise enantiomeric purity.
-
Solution : Conduct hydrolysis and halogenation steps at 0–5°C and use chiral HPLC for monitoring.
Industrial-Scale Considerations
Scalability of Key Steps
Q & A
Basic Research Questions
Q. What experimental methods are used to synthesize and purify alpha-(((2-Bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol monohydrobromide?
- Methodology : Synthesis typically involves coupling 2-nitroimidazole derivatives with bromoethylamine intermediates under controlled conditions. For example, analogous compounds are prepared via reactions in anhydrous pyridine with acetic anhydride for acetylation, followed by purification using column chromatography or recrystallization . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates via -NMR and -NMR spectroscopy.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight and elemental composition, while -NMR and -NMR provide detailed structural insights, such as the presence of bromoethyl and nitroimidazole moieties. X-ray crystallography (e.g., using SHELXL software) can resolve stereochemistry and confirm bond angles in crystalline derivatives .
Q. What physicochemical properties (e.g., log P, solubility) are critical for its biological activity?
- Methodology : Log P values are determined experimentally via shake-flask methods or predicted using software like ChemAxon. For example, nitroimidazole derivatives with log P ~1.5–2.5 exhibit optimal tissue penetration and bioavailability, balancing hydrophobicity and solubility in aqueous buffers .
Advanced Research Questions
Q. How does the bromoethyl group influence the compound’s mechanism as a radiosensitizer or bioreductive cytotoxin?
- Methodology : The bromoethyl group acts as a prodrug moiety, releasing aziridinyl intermediates under hypoxic conditions. These intermediates crosslink DNA, enhancing radiation-induced damage. Studies use clonogenic assays to measure survival fractions in cancer cell lines (e.g., V79 cells) under normoxic vs. hypoxic conditions . Electrochemical reduction of the nitro group generates reactive radicals, quantified via electron paramagnetic resonance (EPR) spectroscopy .
Q. What strategies resolve contradictions in cytotoxicity data across different experimental models?
- Methodology : Discrepancies often arise from variations in oxygen levels or metabolic activation pathways. Researchers standardize assays using hypoxia chambers (e.g., 0.1–1% O) and validate results with isogenic cell lines differing in nitroreductase expression. Comparative studies with analogues like RSU-1069 (a related nitroimidazole-aziridine) help isolate structure-activity relationships (SAR) .
Q. How is the compound optimized for selective toxicity in hypoxic tumor microenvironments?
- Methodology : SAR studies modify substituents on the imidazole ring and ethylene linker. For instance, replacing bromoethyl with haloethyl groups alters bioreduction kinetics. In vivo efficacy is tested using xenograft models, with pharmacokinetic parameters (e.g., plasma half-life) monitored via LC-MS/MS .
Q. What analytical techniques quantify the compound’s stability and degradation products?
- Methodology : Stability under physiological conditions is assessed using high-performance liquid chromatography (HPLC) with UV detection. Degradation pathways (e.g., hydrolysis of the bromoethyl group) are identified via tandem mass spectrometry (MS/MS). Accelerated stability studies (40°C/75% RH) predict shelf-life .
Data Contradiction Analysis
- Example : Conflicting reports on hypoxic selectivity may stem from differences in assay oxygen levels or cell-specific nitroreductase activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
